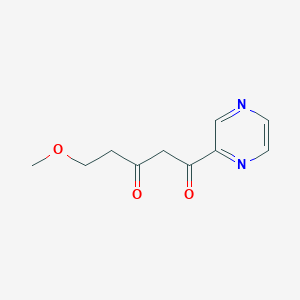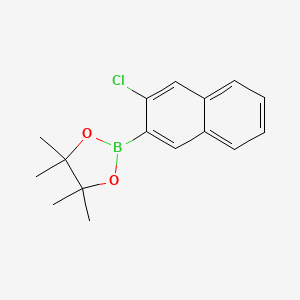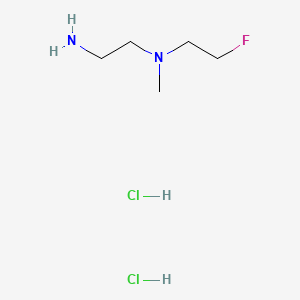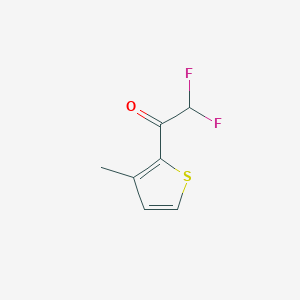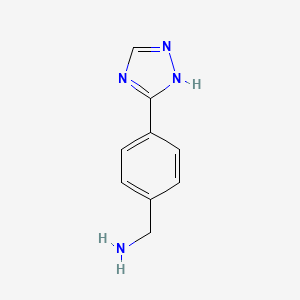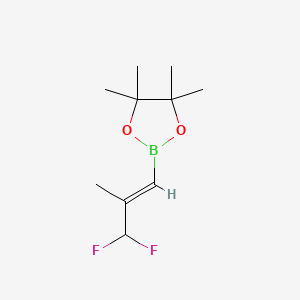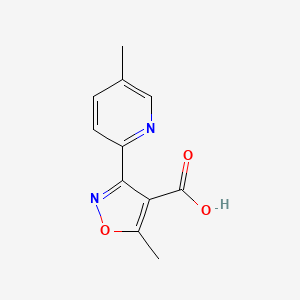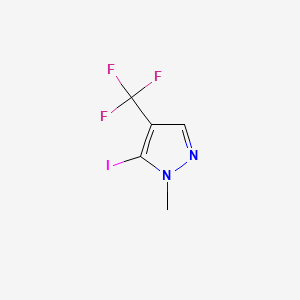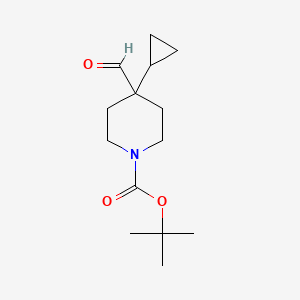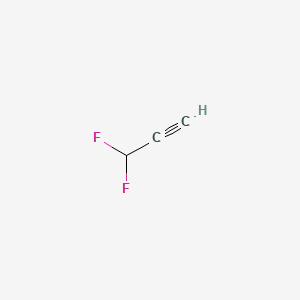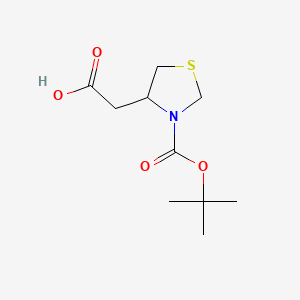
1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that contain a nitrogen atom in the ring structure. The incorporation of fluorine atoms into the isoquinoline structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the isoquinoline ring using a fluorinating agent such as potassium fluoride . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions and the use of specialized fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Cross-coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Cross-coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with enhanced biological activity.
Industry: Utilized in the production of advanced materials, such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
- 6,8-Difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
- 1,3-Dichloroisoquinoline
Uniqueness
1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoromethyl group. These substituents can significantly alter the compound’s chemical reactivity and biological activity compared to other similar isoquinoline derivatives .
Eigenschaften
Molekularformel |
C10H4ClF4N |
|---|---|
Molekulargewicht |
249.59 g/mol |
IUPAC-Name |
1-chloro-6-fluoro-3-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4ClF4N/c11-9-7-2-1-6(12)3-5(7)4-8(16-9)10(13,14)15/h1-4H |
InChI-Schlüssel |
RLTYSUXWIGULKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C(C=C2C=C1F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


